(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine

LogP Lipophilicity Drug Design

This fluorinated secondary amine addresses the challenge of sourcing conformationally flexible, lipophilic building blocks for medicinal chemistry. Its high logP (~5.38) and dual benzyl architecture differentiate it from simpler mono-benzyl analogs. - Enables SAR studies on lipophilicity-driven kinase selectivity versus des-α-benzyl (logP 2.84) analogs. - Suitable PROTAC linker intermediate with 8 rotatable bonds for ternary complex geometry optimization. - Balanced fluorination pattern (OCF3 + aromatic F) for metabolic stability and CYP450 interaction profiling.

Molecular Formula C17H17F4NO
Molecular Weight 327.32 g/mol
Cat. No. B12121165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine
Molecular FormulaC17H17F4NO
Molecular Weight327.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)F
InChIInChI=1S/C17H17F4NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2
InChIKeyRFXHTRVPADWSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile and Procurement Overview


(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine (CAS 1208078-66-3, MFCD23381833, molecular formula C17H17F4NO, molecular weight 327.32 g/mol) is a synthetic secondary amine featuring a trifluoromethoxyethyl spacer linking a benzyl group and a 3-fluorobenzyl group . It belongs to the class of fluorinated benzylamine derivatives, which are widely used as intermediates and building blocks in medicinal chemistry and chemical biology. The compound's structure incorporates one trifluoromethoxy group and one aromatic fluorine atom, motifs that are commonly introduced to modulate lipophilicity, metabolic stability, and target engagement in drug discovery programs .

Structural Class Fluorinated benzylamine derivative
Research Use Medicinal chemistry & chemical biology building block
Workflow Fit SAR, fragment-based discovery, & PROTAC linker design

Why Generic Substitution Is Not Advisable


Within the 2-(trifluoromethoxy)ethyl benzylamine series, small structural variations—such as removal of the α-benzyl group or replacement of the 3-fluoro substituent with chloro or methyl—lead to substantial changes in lipophilicity, molecular shape, and potential pharmacophoric recognition that cannot be compensated by adjusting formulation or dose . These differences are particularly critical in structure–activity relationship (SAR) campaigns, fragment-based lead discovery, and PROTAC linker design, where precise spatial orientation and physicochemical tuning are essential. The evidence below demonstrates that the target compound occupies a distinct lipophilicity–size–complexity niche relative to its commercially available analogs, making generic substitution scientifically unsound without comparative experimental validation [1].

Target Compound Context
Generic Analog / Variant
Mismatch Risk
Dual benzyl ring system
Des-α-benzyl analog (single ring)
Large lipophilicity shift may alter assay behavior
3-fluoro substitution
3-chloro / 3-methyl substitution
Altered pharmacophoric recognition & electronic effects
High conformational flexibility
Lower rotatable bond count analogs
Non-overlapping SAR data & target engagement

Quantitative Comparison with In-Class Analogs


Lipophilicity vs. Des-α-Benzyl Analog

The target compound contains an additional benzyl group compared to the close analog (3-fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine (CAS 1208080-81-2). The reported logP of the analog is 2.84260 . Using the fragment contribution of the benzyl group (logP 2.5341 from ChemBase) [1], the estimated logP of the target compound is approximately 5.38 (2.84 + 2.53). This represents a >2.5 log-unit increase in lipophilicity, indicating markedly higher membrane partitioning and potentially slower metabolic clearance, which may be advantageous for target engagement in intracellular or CNS applications.

Lipophilicity (logP)
Class-level inference
Target: ~5.38 Comparator: ~2.84
Estimated from fragment contributions; no experimental logP measured
Supports higher lipophilicity screening context
LogP Lipophilicity Drug Design

Molecular Weight and Size Comparison

The target compound has a molecular weight of 327.32 g/mol , whereas the des-α-benzyl analog (3-fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine has a molecular weight of 237.2 g/mol . This represents a 90.12 g/mol (38%) increase in mass. The heavier molecular weight places the target compound in a higher Lipinski weight class, potentially reducing passive diffusion rates but enhancing binding site occupancy due to increased van der Waals contacts.

Molecular Weight
Cross-study comparable
Target: 327.32 g/mol Comparator: 237.2 g/mol
Vendor-provided values
May alter tissue distribution & clearance screening
Molecular Weight Size Pharmacokinetics

TPSA and Hydrogen Bonding Capacity

The target compound contains a secondary amine (one H-bond donor) and four fluorine atoms plus ether oxygen as H-bond acceptors, with an estimated topological polar surface area (TPSA) of approximately 25 Ų (calculated from SMILES FC1=CC=CC(CNC(COC(F)(F)F)CC2=CC=CC=C2)=C1 ). The des-α-benzyl analog (CAS 1208080-81-2) has a TPSA of approximately 21 Ų . The difference is minor (∼4 Ų), but the additional benzyl ring in the target compound provides an extra aromatic π-stacking surface, which may enhance binding to aromatic-rich protein pockets without significantly compromising membrane permeability.

TPSA (Estimated)
Class-level inference
Target: ~25 Ų Comparator: ~21 Ų
Estimated from SMILES; not experimentally measured
Supports CNS permeability context
TPSA Hydrogen Bonding Permeability

Structural Flexibility vs. Chloro and Methyl Analogs

The target compound has 8 rotatable bonds (estimated from its SMILES structure ), while the 3-chloro analog (CAS 1208078-81-2) has 7, and the 3-methyl analog (CAS 1208080-03-8) has 8 . In comparison, the simple des-α-benzyl analog has only 5 rotatable bonds. The higher number of rotatable bonds in the target compound confers greater conformational flexibility, which may allow it to adopt diverse binding poses when engaging flexible or shallow protein binding sites.

Rotatable Bonds
Class-level inference
Target: 8 Cl: 7, Me: 8, des-Bn: 5
Estimated from SMILES; imparts distinct electronic effects
Supports conformational flexibility profiling
Rotatable Bonds Molecular Flexibility SAR

Recommended Application Scenarios


CNS-Penetrant Kinase Inhibitor SAR

The target compound's high estimated logP (~5.38) and moderate TPSA (~25 Ų) suggest it may cross the blood–brain barrier effectively while engaging aromatic-rich ATP-binding pockets via its dual benzyl rings. SAR studies can systematically compare it against the des-α-benzyl analog (logP 2.84) to quantify the contribution of lipophilicity and π-stacking to kinase selectivity and potency . This is grounded in the logP differentiation evidence (Evidence Item 1).

PROTAC Linker and Warhead Design

The additional benzyl group and higher molecular weight (327 vs. 237 g/mol) make the target compound a suitable building block for PROTAC linker attachment, where precise spatial separation between E3 ligase and target protein warheads is critical. The increased rotatable bond count (8 vs. 5) also provides conformational flexibility for induced-fit binding to ternary complexes . This directly follows from the molecular weight and rotatable bond evidence (Evidence Items 2 and 4).

Fragment-Based and Virtual Screening Libraries

The target compound, with its balanced fluorination pattern (one OCF3, one aromatic F) and dual aromatic rings, occupies a distinct chemical space niche not covered by mono-benzyl analogs. Screening libraries incorporating this compound can explore more lipophilic, conformationally flexible scaffolds for hit identification against hydrophobic enzyme cavities . This application is supported by all evidence items collectively.

Metabolic Stability and CYP Profiling

The trifluoromethoxy group is known to resist oxidative metabolism, while the 3-fluoro substitution may alter CYP450 interaction profiles relative to 3-chloro or 3-methyl analogs. Procurement of the target compound enables comparative metabolic stability assays (e.g., microsomal t½, CYP inhibition IC50) against its closest analogs to identify the optimal fluorination pattern for lead optimization . This scenario extends the electronic effect considerations noted in Evidence Item 4.

Application
Selection Property
Validation Focus
CNS-Penetrant Kinase Inhibitor SAR
Lipophilicity & π-stacking profile
Kinase selectivity vs. des-α-benzyl analog
PROTAC Linker Design
Molecular weight & rotatable bond count
Ternary complex formation efficiency
Fragment-Based Screening Libraries
Fluorination pattern & aromatic surface
Hit identification against hydrophobic enzyme cavities
Metabolic Stability & CYP Profiling
Trifluoromethoxy & 3-fluoro substitution
Microsomal t½ & CYP inhibition IC50 profiling
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